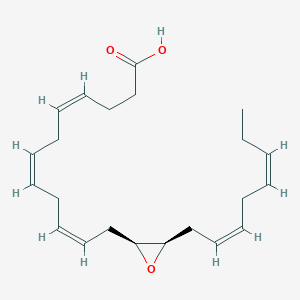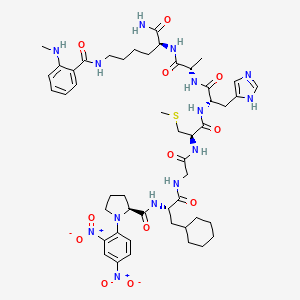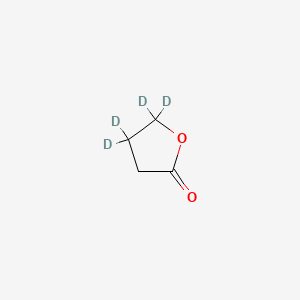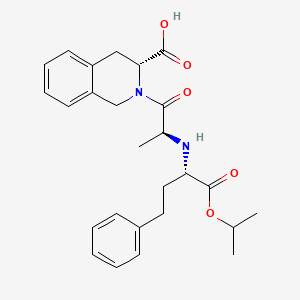![molecular formula C20H22N2O3 B586842 N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 CAS No. 69533-62-6](/img/structure/B586842.png)
N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 is a deuterated derivative of N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 6-(benzyloxy)-5-methoxyindole. This can be achieved through the reaction of 5-methoxyindole with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Ethyl Linker: The next step involves the introduction of the ethyl linker. This can be done by reacting 6-(benzyloxy)-5-methoxyindole with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydride.
Acetylation: The final step is the acetylation of the amine group to form N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide. This can be achieved by reacting the intermediate with acetic anhydride in the presence of a base such as pyridine.
Deuteration: The incorporation of deuterium can be achieved by using deuterated reagents or solvents during the synthesis. For example, deuterated acetic anhydride can be used in the acetylation step to introduce deuterium into the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its deuterated form can be useful in studying reaction mechanisms and kinetics.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound can be used in various industrial applications, such as in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 depends on its specific application. In general, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various cellular processes and pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide: The non-deuterated form of the compound.
N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]propionamide: A similar compound with a propionamide group instead of an acetamide group.
N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]butyramide: A similar compound with a butyramide group instead of an acetamide group.
Uniqueness
N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 is unique due to the presence of deuterium atoms. Deuterium can alter the compound’s physical, chemical, and biological properties, making it useful for various research applications. The deuterated form can provide insights into reaction mechanisms, improve the stability of the compound, and reduce metabolic degradation in biological systems.
Propriétés
IUPAC Name |
N-[1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(23)21-9-8-16-12-22-18-11-20(19(24-2)10-17(16)18)25-13-15-6-4-3-5-7-15/h3-7,10-12,22H,8-9,13H2,1-2H3,(H,21,23)/i8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGNSZLJIIJNT-LZMSFWOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OCC3=CC=CC=C3)C([2H])([2H])NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-[1,3]Thiazolo[4,5-d][1,3]diazepine](/img/structure/B586767.png)






